4-methyl-3-oxo-N-phenylpentanamide
Overview
Description
Synthesis Analysis
The synthesis of 4-methyl-3-oxo-N-phenylpentanamide involves transforming methyl isobutyryl acetate into the desired compound via a reaction with aniline. This process includes steps such as Knoevenagel condensation with benzaldehyde, followed by Stetter reaction with p-fluorobenzaldehyde, leading to the final molecule. This synthetic route is accessible and yields reasonable results. The structures of the main intermediates were confirmed by 1H NMR, showcasing the compound's versatile synthetic accessibility and its role as a key intermediate in the synthesis of complex molecules like atorvastatin (Zhou Kai, 2010).
Molecular Structure Analysis
Molecular structure analyses, such as X-ray crystallography and NMR spectroscopy, play a crucial role in confirming the compound's configuration and the position of its functional groups. However, specific studies focusing on the detailed molecular structure analysis of 4-methyl-3-oxo-N-phenylpentanamide were not directly found in the provided research. Typically, these analyses would reveal the compound’s stereochemistry and electronic structure, crucial for understanding its reactivity and interactions.
Chemical Reactions and Properties
The chemical reactivity of 4-methyl-3-oxo-N-phenylpentanamide involves various reactions, including but not limited to, condensation, oxidation, and cyclization. These reactions are foundational for synthesizing pharmacologically relevant compounds and intermediates. For example, its use in synthesizing atorvastatin intermediates highlights its importance in medicinal chemistry and the development of cholesterol-lowering drugs (Zhang Yi-fan, 2010).
Scientific Research Applications
-
Synthesis of Atorvastatin Lactone
- Field: Pharmaceutical Chemistry
- Application: This compound is used in the synthesis of atorvastatin lactone, a precursor to the antihyperlipidemic drug atorvastatin calcium .
- Method: The synthesis involves a Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions .
- Results: The process affords atorvastatin lactone in 38% overall yield .
-
Preparation of 4-methyl-3-oxo-N-phenylpentanamide
- Field: Organic Chemistry
- Application: This compound is synthesized as a chemical intermediate .
- Method: The synthesis involves a reaction with methyl isobutyrylacetate and ethylenediamine at 100℃ for 5 to 6 hours .
- Results: The process yields 4-methyl-3-oxo-N-phenylpentanamide in 99.0% yield and 99.5% HPLC content .
Safety And Hazards
properties
IUPAC Name |
4-methyl-3-oxo-N-phenylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(2)11(14)8-12(15)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHRFDCBLJVNFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436892 | |
Record name | 4-methyl-3-oxo-N-phenylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-oxo-N-phenylpentanamide | |
CAS RN |
124401-38-3 | |
Record name | 4-methyl-3-oxo-N-phenylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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